DREADD agonist 21 (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DREADD agonist 21, also known as Compound 21 or C21, is a synthetic compound used for selective activation of hM3Dq (excitatory) and hM4Di (inhibitory) DREADDs (Designer Receptor Exclusively Activated by Designer Drugs) derived from the human muscarinic acetylcholine M3 (hM3) receptor . It is an effective agonist for muscarinic-based DREADDs in vitro and in vivo . It has excellent bioavailability, pharmacokinetic properties, and brain penetrability .
Molecular Structure Analysis
The chemical name of DREADD agonist 21 is 11-(1-Piperazinyl)-5H-dibenzo[b,e][1,4]diazepine dihydrochloride . Its molecular formula is C17H18N4.2HCl and the molecular weight is 351.27 .Physical And Chemical Properties Analysis
DREADD agonist 21 is a water-soluble compound . It has a molecular weight of 351.27 . .Wissenschaftliche Forschungsanwendungen
Chemogenetic Ligands for Translational Neurotheranostics
DREADD agonist 21 (C21) is noted for its role in chemogenetic technology, particularly in manipulating neuronal activity in animals and its potential in precision medicine-based clinical theranostics. C21 was developed to overcome limitations of previous DREADD ligands, aiming for better brain penetration and in vivo DREADD occupancy. It has been found to exhibit high in vivo DREADD potency, enabling noninvasive and longitudinal neuronal projection mapping and potential neurotheranostic applications (Bonaventura et al., 2018).
Muscarinic-Based DREADD Activation in Mice and Monkeys
C21 is effective for activating muscarinic-based DREADDs in vitro and in vivo, with excellent bioavailability, pharmacokinetic properties, and brain penetrability. Its activation of hM3Dq and hM4Di in vivo can modulate bidirectional feeding in defined circuits in mice, indicating its usefulness as an alternative to other DREADD ligands in studies where metabolic conversion to active metabolites is a concern (Thompson et al., 2018).
Evaluation in Rodents
In a study focusing on the chronic systemic injection of C21 in male non-DREADD-expressing mice, it was found that chronic injections of C21, similar to CNO, largely lack behavioral effects. This insight is crucial for behavioral neuroscientists designing studies that require repeated injection of these DREADD agonists (Tran et al., 2020).
Off-Target Outcomes in Rats
C21 has been identified to have both DREADD-selective and off-target outcomes in rats. Its potency to modulate the activity of nigral dopaminergic neurons through the DREADD receptor hM4Di was evaluated, revealing significant off-target effects at certain doses. This study underlines the importance of testing the selectivity and efficacy of DREADD ligands under each experimental condition (Goutaudier et al., 2020).
Effects on Sleep in Laboratory Mice
An investigation into the effects of C21 on sleep in laboratory mice showed that intraperitoneal injections of C21 modulate sleep, despite not being able to back convert to clozapine. This study suggests that back-metabolism to clozapine is not the sole mechanism underlying side effects of chemogenetic actuators, making it important to include a DREADD-free control group injected with the same DREADD actuator in experiments (Traut et al., 2022).
Wirkmechanismus
Target of Action
DREADD agonist 21, also known as Compound 21, is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs . DREADDs, or Designer Receptors Exclusively Activated by Designer Drugs, are engineered G protein-coupled receptors that can modulate neuronal and non-neuronal signaling and activity .
Mode of Action
DREADD agonist 21 interacts with its targets, the hM3Dq and hM4Di receptors, to modulate their activity . It is highly selective for hM3Dq over endogenous hM3 receptors . The activation of these receptors can lead to changes in cell signaling and activity .
Biochemical Pathways
It is known that the activation of hm3dq and hm4di receptors can modulate neuronal and non-neuronal signaling and activity . This can have downstream effects on various cellular processes and behaviors, such as feeding behavior .
Pharmacokinetics
DREADD agonist 21 has excellent bioavailability, pharmacokinetic properties, and brain penetrability . This means that it can be effectively absorbed and distributed in the body, and can cross the blood-brain barrier to reach its targets in the brain .
Result of Action
The activation of hM3Dq and hM4Di receptors by DREADD agonist 21 can lead to changes in cell signaling and activity . For example, it has been shown that the activation of these receptors in vivo can modulate bidirectional feeding in defined circuits in mice .
Eigenschaften
IUPAC Name |
6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4.2ClH/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14;;/h1-8,18-19H,9-12H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETCOPAXYQJWKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DREADD agonist 21 (dihydrochloride) |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.